molecular formula C8H6Br2 B12731531 3,4-Dibromostyrene CAS No. 24162-64-9

3,4-Dibromostyrene

Cat. No.: B12731531
CAS No.: 24162-64-9
M. Wt: 261.94 g/mol
InChI Key: NPPBRDURJSHSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromostyrene is an organic compound with the molecular formula C8H6Br2. It is a derivative of styrene, where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

3,4-Dibromostyrene can be synthesized through several methods. One common approach involves the dibromination of styrene using N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This method is highly chemo- and diastereoselective, making it efficient for producing vicinal dibromoalkanes .

Another method involves the dehydrobromination of 2-bromoethyl dibromobenzene in an aqueous alcoholic alkaline medium using a phase transfer catalyst. This process is conducted at temperatures ranging from 0°C to 150°C .

Chemical Reactions Analysis

3,4-Dibromostyrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like organometallic compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids.

    Reduction Reactions: Reduction can lead to the formation of brominated ethylbenzene derivatives.

Common reagents used in these reactions include N-Bromosuccinimide (NBS), hydrogen peroxide, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dibromostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromostyrene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating various substitution and addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

3,4-Dibromostyrene can be compared with other brominated styrene derivatives, such as:

    2,4-Dibromostyrene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.

    4-Bromostyrene: Contains only one bromine atom, resulting in different chemical properties and uses.

    2,5-Dibromostyrene: Another isomer with bromine atoms at the 2nd and 5th positions, offering unique reactivity patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Properties

CAS No.

24162-64-9

Molecular Formula

C8H6Br2

Molecular Weight

261.94 g/mol

IUPAC Name

1,2-dibromo-4-ethenylbenzene

InChI

InChI=1S/C8H6Br2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2

InChI Key

NPPBRDURJSHSJE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.